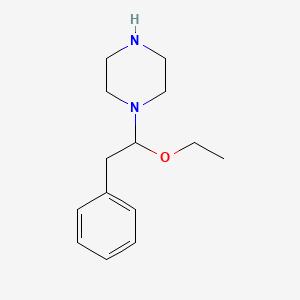

1-(A-Ethoxy phenethyl)piperazine

Description

Overview of Piperazine (B1678402) Core and Phenethyl Moiety in Chemical Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov Its prevalence stems from a unique combination of properties. The nitrogen atoms can act as hydrogen bond donors and acceptors, tuning interactions with biological targets and increasing water solubility, which in turn can enhance bioavailability. mdpi.com The piperazine scaffold is considered a "privileged structure" because it is found in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov This versatility allows for structural modifications that can fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. nih.govnih.gov More than 100 FDA-approved drugs contain this moiety, a testament to its importance. enamine.net

Complementing the piperazine core is the phenethyl moiety, a functional group consisting of a phenyl ring attached to an ethyl group. This hydrophobic aromatic group can enhance membrane permeability and receptor binding. vulcanchem.com The 2-phenethylamine scaffold is a recurring motif in a multitude of medicinal chemistry leads, influencing their interaction with various biological targets. mdpi.com The addition of substituents to the phenethyl group can significantly alter the biological activity of the parent molecule. researchgate.netuky.edunih.gov For instance, in some opioid analogues, the N-phenethyl moiety is crucial for their interaction with opioid receptors. researchgate.netnih.gov

The combination of the piperazine core and the phenethyl moiety in a single molecule, as seen in 1-(2-Ethoxy-2-phenylethyl)piperazine (B8547404), creates a compound with a unique set of physicochemical properties. The structure features a saturated six-membered ring with two secondary amines, a hydrophobic aromatic group, and an ether-linked ethyl chain that adds conformational flexibility and modulates solubility. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

1-(1-ethoxy-2-phenylethyl)piperazine |

InChI |

InChI=1S/C14H22N2O/c1-2-17-14(16-10-8-15-9-11-16)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |

InChI Key |

FWVMRBIZUKGBTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC1=CC=CC=C1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Ethoxy 2 Phenylethyl Piperazine

De Novo Synthesis Pathways for 1-(2-Ethoxy-2-phenylethyl)piperazine (B8547404)

The creation of 1-(2-ethoxy-2-phenylethyl)piperazine from basic precursors can be achieved through a few key synthetic routes. These pathways are designed to efficiently assemble the target molecule, often with considerations for yield and purity.

Alkylation Strategies for Piperazine (B1678402) Ring Functionalization

A primary and straightforward method for synthesizing 1-(2-ethoxy-2-phenylethyl)piperazine is through the direct N-alkylation of the piperazine ring. vulcanchem.comchemicalbook.com This nucleophilic substitution reaction involves the reaction of piperazine with a suitable 2-ethoxy-2-phenylethyl electrophile, typically a halide. vulcanchem.com The nitrogen atoms of the piperazine act as nucleophiles, attacking the electrophilic carbon of the phenethyl derivative, leading to the formation of the desired C-N bond.

To control the degree of alkylation and avoid the formation of undesired disubstituted products, several strategies can be employed. One common approach is to use a large excess of piperazine relative to the alkylating agent, which statistically favors monoalkylation. researchgate.net Another effective method involves the use of a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. researchgate.net This allows for selective alkylation of the unprotected nitrogen, followed by a deprotection step to yield the mono-substituted product. researchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or ethanol (B145695) to facilitate the dissolution of the reactants and promote the reaction. vulcanchem.com

| Reactant 1 | Reactant 2 | Solvent | Key Strategy |

| Piperazine | 2-ethoxy-2-phenylethyl halide | DMF or Ethanol | N-Alkylation |

| Boc-piperazine | 2-ethoxy-2-phenylethyl halide | Acetonitrile | Protection/Deprotection |

Condensation Reactions and Analogous Synthetic Approaches

Analogous synthetic strategies, such as condensation reactions, also provide viable routes to phenethylpiperazine derivatives. vulcanchem.com While specific examples for 1-(2-ethoxy-2-phenylethyl)piperazine are not extensively detailed in the provided search results, the synthesis of similar structures suggests the feasibility of such methods. For instance, the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) is achieved through the condensation of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol. vulcanchem.comgoogle.com This indicates that a similar condensation approach could be adapted for the target compound.

Reductive amination represents another powerful condensation strategy. This would involve the reaction of a suitable aldehyde or ketone precursor with piperazine, followed by reduction of the resulting iminium ion intermediate. This method is widely used for the synthesis of N-alkylated amines and offers good control over the reaction.

Role of Precursors: 2-Ethoxy-2-phenylethyl Halides in C-N Coupling

The C-N coupling reaction itself is a cornerstone of amine synthesis. In this context, it is a nucleophilic substitution where the nitrogen of the piperazine displaces the halide from the 2-ethoxy-2-phenylethyl group. The efficiency of this coupling can be influenced by factors such as the choice of solvent, temperature, and the presence of a base to neutralize the hydrogen halide formed during the reaction.

Exploration of Reaction Mechanisms and Intermediate Characterization in Synthesis

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling the formation of the desired product.

Stereochemical Control in Alkylation Reactions

When the phenethyl group contains a chiral center, as is the case with 1-(2-ethoxy-2-phenylethyl)piperazine, controlling the stereochemistry of the alkylation reaction becomes a significant challenge. The synthesis can result in a racemic mixture of enantiomers if no stereochemical control is exerted.

Achieving enantioselectivity in the synthesis of chiral piperazines can be approached through methods like asymmetric lithiation and trapping of N-Boc protected piperazines. whiterose.ac.uk This involves the use of a chiral ligand, such as (-)-sparteine, to direct the deprotonation and subsequent alkylation to occur in a stereoselective manner. whiterose.ac.uk Another approach is the use of palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov

| Method | Key Feature | Potential Outcome |

| Asymmetric Lithiation | Use of chiral ligands like (-)-sparteine | Enantiopure mono- and disubstituted N-Boc piperazines |

| Asymmetric Allylic Alkylation | Palladium catalysis on piperazin-2-one (B30754) precursors | Highly enantioenriched tertiary piperazines |

Catalytic Approaches in Phenethylpiperazine Synthesis

Catalysis offers powerful tools to enhance the efficiency and selectivity of phenethylpiperazine synthesis. Both transition-metal catalysis and photoredox catalysis have emerged as important strategies.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds between aryl halides and amines. organic-chemistry.org While typically applied to aryl amines, developments in ligand design have expanded the scope to include the alkylation of amines. organic-chemistry.org

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, provide a more cost-effective alternative to palladium catalysis. nih.govsemanticscholar.org These reactions can be promoted by various ligands to facilitate the coupling of aryl and, in some cases, alkyl halides with N-nucleophiles like piperazine. nih.govsemanticscholar.org

More recently, photoredox catalysis has been employed for the site-selective C-H alkylation of piperazine substrates. researchgate.net This method utilizes light to generate reactive intermediates that can then engage in C-N bond formation, offering a novel and potentially more sustainable approach to synthesis. researchgate.net Iridium-based catalysts have also shown promise in the regio- and diastereoselective synthesis of C-substituted piperazines through [3+3]-cycloadditions of imines. nih.gov

Synthetic Routes and Chemical Modifications of 1-(2-Ethoxy-2-phenylethyl)piperazine

The synthesis and chemical manipulation of 1-(2-ethoxy-2-phenylethyl)piperazine and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the piperazine motif in a wide array of therapeutic agents. This article explores the synthetic methodologies, optimization strategies, and derivatization approaches for this compound and its analogs.

Theoretical and Computational Investigations of 1 2 Ethoxy 2 Phenylethyl Piperazine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations serve as the foundation for understanding a molecule's geometry, stability, and chemical reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This lowest-energy structure is known as the equilibrium geometry. For a flexible molecule like 1-(2-Ethoxy-2-phenylethyl)piperazine (B8547404), which possesses multiple rotatable bonds, there can be numerous energy minima, each corresponding to a different stable conformation (conformer).

Conformational analysis systematically explores these different conformers to identify the most stable arrangements and the energy barriers between them. The structure of 1-(2-Ethoxy-2-phenylethyl)piperazine contains three key components: a piperazine (B1678402) ring, a flexible ethoxy group, and a phenyl group. vulcanchem.com The piperazine ring itself typically adopts a stable chair conformation to minimize steric strain. mdpi.com Infrared spectral measurements on piperazine and related heterocycles have shown that substituents on a ring nitrogen atom, like the phenylethyl group in this case, generally prefer the equatorial position over the axial position to reduce steric hindrance. rsc.org

A potential energy surface (PES) scan would typically be performed by systematically rotating the key dihedral angles of the molecule—such as the bonds connecting the piperazine ring, the ethyl chain, the ethoxy group, and the phenyl ring—and calculating the energy at each step. This analysis reveals the global minimum energy conformation and other low-energy conformers that could be populated at room temperature. The results of such an analysis would provide critical information on the molecule's preferred three-dimensional shape.

Table 1: Representative Torsion Angles for a Hypothetical Low-Energy Conformer of 1-(2-Ethoxy-2-phenylethyl)piperazine (Note: This table is illustrative and represents typical values for related structures. Specific values for the target compound would require dedicated computational analysis.)

| Torsion Angle Definition | Atom Sequence (Example) | Representative Value (Degrees) |

| Phenyl-Ethyl | C(ar)-C(ar)-C(α)-C(β) | ~60° (gauche) or ~180° (anti) |

| Ethyl-Piperazine | C(α)-C(β)-N(pip)-C(pip) | ~180° (anti) |

| Ethoxy-Ethyl | C(β)-C(α)-O-C(ethyl) | ~180° (anti) |

| Piperazine Ring | N-C-C-N-C-C | Chair conformation angles |

Electronic Structure Analysis

Once the optimized geometry is obtained, quantum chemical calculations can elucidate the electronic properties of the molecule.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Molecular Electrostatic Potential (MEP) Surface: The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as those around the nitrogen and oxygen atoms due to their lone pairs. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. For 1-(2-Ethoxy-2-phenylethyl)piperazine, the MEP would likely show negative potential around the two piperazine nitrogens and the ethoxy oxygen, and positive potential on the hydrogen atoms attached to nitrogen (N-H).

Table 2: Hypothetical Frontier Orbital Energies for 1-(2-Ethoxy-2-phenylethyl)piperazine (Note: These values are representative examples for similar organic molecules and are for illustrative purposes only.)

| Parameter | Energy (eV) | Description |

| EHOMO | -8.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.3 | Indicator of chemical stability and reactivity. |

Reactivity Descriptors and Mechanistic Insights

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors, based on Density Functional Theory (DFT), include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters help predict how the molecule will behave in a chemical reaction.

Mechanistic insights into reactions involving piperazine derivatives can also be explored. For example, studies on the reaction of similar compounds like 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine (B6355638) show a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net The piperazine nitrogen atoms are nucleophilic centers, and computational modeling can map the reaction pathway, identify transition states, and calculate activation energies for processes like alkylation, which is a common method for synthesizing such compounds. vulcanchem.com

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations provide a detailed view of conformational changes and intermolecular interactions.

Conformational Flexibility and Dynamic Behavior

MD simulations can reveal the dynamic nature of 1-(2-Ethoxy-2-phenylethyl)piperazine's structure. By simulating the molecule over a period of nanoseconds or longer, it is possible to observe transitions between different conformations, such as the puckering of the piperazine ring or the rotation of the side chains. This provides a more realistic picture of the molecule's behavior in a dynamic environment than the static image from geometry optimization. The simulation would likely confirm that the ethoxy and phenylethyl groups introduce significant conformational flexibility. vulcanchem.com

Interaction Profiles with Solvents and Other Molecules (Non-Biological Targets)

MD simulations are particularly powerful for studying how a molecule interacts with its environment. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or dimethylformamide), one can study solvation effects. vulcanchem.com The simulation can calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. This reveals how the solvent structures itself around the molecule, highlighting key interactions like hydrogen bonds between the piperazine nitrogens and water molecules. Such simulations have been used to analyze hydration and water mobility around other piperazine-based systems. nitech.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Effect Outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its properties. While direct QSAR studies on 1-(2-Ethoxy-2-phenylethyl)piperazine are not extensively available in the public domain, the principles can be discussed based on analyses of structurally related compounds, such as other phenethylpiperazine and piperidine derivatives.

The first step in any QSAR study involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like 1-(2-Ethoxy-2-phenylethyl)piperazine, a variety of descriptors would be derived to capture its physicochemical and structural features. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include connectivity indices and shape indices.

Physicochemical Descriptors: These relate to the compound's physical and chemical properties. A key descriptor in this class is the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity. For piperazine derivatives, lipophilicity is a crucial parameter influencing their ability to cross biological membranes. Other important descriptors include molar refractivity (CMR), molecular volume (M(vol)), and polarizability.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Important examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and electrostatic potential maps. These descriptors are critical for understanding how the molecule might interact with biological targets.

In studies of related aryl alkanol piperazine derivatives, descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 have been shown to be influential. For other similar structures like substituted (S)-phenylpiperidines, ClogP, CMR, M(vol), and Verloop's sterimol parameters (B1 and L) have been identified as significant in QSAR models.

| Descriptor Category | Potential Descriptors for 1-(2-Ethoxy-2-phenylethyl)piperazine | Information Encoded |

| Topological | Connectivity Indices, Shape Indices, Atype_C_6, S_sssCH | Atomic connectivity and molecular shape. |

| Physicochemical | logP, Molar Refractivity (CMR), Molecular Volume (M(vol)) | Lipophilicity, polarizability, and size. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Jurs-PNSA-3 | Electronic properties and reactivity. |

Once a set of molecular descriptors is calculated, statistical methods are employed to develop a predictive model. This model takes the form of a mathematical equation that relates the descriptors to a specific chemical property. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose.

For instance, a hypothetical QSAR model to predict the lipophilicity (logP) of a series of piperazine derivatives, including 1-(2-Ethoxy-2-phenylethyl)piperazine, might look like:

logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis, and Descriptors A, B, etc., are the selected molecular descriptors. In a study on triazole derivatives, topological indices such as the ZM1, HI, and IDE were used to model lipophilicity, demonstrating the feasibility of predicting such properties from structure. researchgate.net

The validity and predictive power of a QSAR model are assessed through rigorous validation techniques:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to check the robustness of the model.

External Validation: The model's ability to predict the properties of a new set of compounds (a test set) that were not used in the model development is evaluated.

A statistically significant QSAR model, once validated, can be a powerful tool for predicting the chemical properties of novel compounds before their synthesis, thereby guiding the design of molecules with desired characteristics.

Molecular Docking and Ligand-Target Interaction Studies (Excluding Clinical/Therapeutic Implications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This allows for the study of ligand-target interactions at a molecular level.

Given the structural similarity of 1-(2-Ethoxy-2-phenylethyl)piperazine to known pharmacologically active agents, potential research targets for molecular docking studies would likely include neurotransmitter receptors. Arylpiperazine derivatives are known to interact with various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.gov

Potential protein targets for in silico investigation of 1-(2-Ethoxy-2-phenylethyl)piperazine include:

Serotonin Receptors: Specifically the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂_C_ subtypes. nih.gov

Dopamine Receptors: The D₂ receptor is a plausible target based on studies of similar compounds. nih.gov

Docking simulations would involve preparing the 3D structure of 1-(2-Ethoxy-2-phenylethyl)piperazine and docking it into the crystallographically determined or homology-modeled binding site of these receptor proteins. The results would identify the most likely binding poses and the key residues involved in the interaction.

The analysis of the docked poses of 1-(2-Ethoxy-2-phenylethyl)piperazine within a target's binding site would reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition.

Key interaction modes that would be investigated include:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring are capable of acting as hydrogen bond acceptors, while if protonated, the N-H group can act as a hydrogen bond donor. The ethoxy group's oxygen atom can also participate as a hydrogen bond acceptor.

π-π Stacking: The phenyl ring of the phenethyl group can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of the receptor.

Hydrophobic Interactions: The ethyl and phenyl portions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the receptor.

Salt Bridge Formation: In many receptor binding sites, a key interaction for piperazine-containing ligands involves the formation of a salt bridge between the protonated piperazine nitrogen and an acidic residue, such as aspartic acid. nih.gov

The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex. nih.gov

| Interaction Type | Potential Interacting Groups on 1-(2-Ethoxy-2-phenylethyl)piperazine | Example Receptor Residues |

| Hydrogen Bonding | Piperazine Nitrogens, Ethoxy Oxygen | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Ethyl Group, Phenyl Group | Leucine, Isoleucine, Valine, Alanine |

| Salt Bridge | Protonated Piperazine Nitrogen | Aspartic Acid, Glutamic Acid |

Mechanistic Investigations and Molecular Interactions of 1 2 Ethoxy 2 Phenylethyl Piperazine in Non Human Systems

In Vitro Receptor Binding and Affinity Profiling

Studies specifically characterizing the in vitro receptor binding and affinity profile of 1-(2-Ethoxy-2-phenylethyl)piperazine (B8547404) are not prominently available. The interaction of piperazine-containing molecules with various neurotransmitter receptors is a well-established area of research, with different derivatives showing a range of affinities for receptors such as dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors. However, without specific experimental data for 1-(2-Ethoxy-2-phenylethyl)piperazine, a detailed profile cannot be constructed.

There is no available data from radioligand binding assays or other experimental techniques to define the binding kinetics (association and dissociation rates) or equilibrium constants (K_d, K_i) of 1-(2-Ethoxy-2-phenylethyl)piperazine at various receptor sites. Such data would be crucial for understanding the potency and duration of its potential receptor interactions.

A selectivity profile, which would involve screening 1-(2-Ethoxy-2-phenylethyl)piperazine against a wide panel of receptor subtypes, has not been published. This type of analysis is essential to determine the compound's specificity and to predict its potential pharmacological effects and off-target activities. For instance, studies on other piperazine (B1678402) derivatives often reveal varying degrees of selectivity for dopamine D2/D3 receptors or serotonin 5-HT1A receptors.

In Vitro Enzyme Inhibition and Modulation Studies

Information regarding the inhibitory or modulatory effects of 1-(2-Ethoxy-2-phenylethyl)piperazine on various enzymes is not currently available in the scientific literature. Enzyme inhibition studies are critical for identifying potential drug-drug interactions and understanding the metabolic fate of a compound.

No studies have been published that determine the inhibition constants (e.g., IC₅₀, K_i) of 1-(2-Ethoxy-2-phenylethyl)piperazine for any specific enzymes. Consequently, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) remains uncharacterized.

There is a lack of research on the substrate specificity of any enzymatic reactions that may be modulated by 1-(2-Ethoxy-2-phenylethyl)piperazine. Understanding the enzyme kinetics would provide insight into how the compound might alter metabolic pathways.

Cellular Uptake and Subcellular Localization Studies (in Non-Human Cell Lines)

There are no published studies that have investigated the cellular uptake and subcellular localization of 1-(2-Ethoxy-2-phenylethyl)piperazine in non-human cell lines. Such studies, often employing techniques like fluorescence microscopy or radiolabeling, would be necessary to understand how the compound enters cells and where it accumulates, which is fundamental to understanding its mechanism of action at a cellular level. The uptake behavior can vary significantly depending on the cell type and the physicochemical properties of the compound.

Metabolic Pathway Elucidation (in Non-Human Biological Systems or In Vitro)

The biotransformation of xenobiotics is a crucial process that determines their duration of action and potential for toxicity. In non-human systems, particularly in preclinical species like rats, the liver is the primary site of metabolism. In vitro models, such as liver microsomes, provide a valuable tool for studying these metabolic pathways.

The metabolism of 1-(2-ethoxy-2-phenylethyl)piperazine is expected to proceed through Phase I and Phase II reactions. Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, typically involve oxidation, reduction, and hydrolysis nih.govmdpi.com. For piperazine-containing compounds, common metabolic transformations include N-dealkylation, hydroxylation of the aromatic and aliphatic moieties, and oxidation of the piperazine ring.

Based on the metabolism of other piperazine derivatives, the potential biotransformation pathways for 1-(2-ethoxy-2-phenylethyl)piperazine in rat liver microsomes could include:

O-de-ethylation at the ethoxy group.

Hydroxylation of the phenyl ring.

N-oxidation of the piperazine nitrogen atoms.

N-dealkylation leading to the removal of the ethoxyphenethyl group.

Ring opening of the piperazine moiety.

The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) mdpi.com. A study on the metabolism of isopropoxy benzene guanidine in rat liver microsomes identified seven metabolites, with hydroxylation being the major pathway mdpi.com.

Table 2: Potential Metabolites of 1-(2-Ethoxy-2-phenylethyl)piperazine Identified in an In Vitro Rat Liver Microsome Assay

| Metabolite ID | Proposed Biotransformation |

| M1 | O-de-ethylation |

| M2 | Phenyl ring hydroxylation |

| M3 | Piperazine N-oxidation |

| M4 | N-dealkylation |

This is a hypothetical table for illustrative purposes.

The cytochrome P450 enzymes are the primary drivers of Phase I metabolism. Specific isoforms of CYP enzymes exhibit substrate specificity. For many piperazine-containing drugs, CYP3A4 and CYP2D6 are the major metabolizing enzymes in humans, and the analogous enzymes in rats (e.g., CYP3A and CYP2D subfamilies) are expected to play a similar role.

To identify the specific CYP isoforms involved in the metabolism of 1-(2-ethoxy-2-phenylethyl)piperazine, in vitro experiments using recombinant CYP enzymes or specific chemical inhibitors can be employed. A study on the metabolism of another piperazine derivative, brexpiprazole, utilized human and rat liver microsomes to profile its metabolites researchgate.net.

Table 3: Hypothetical Contribution of Rat Cytochrome P450 Isoforms to the Metabolism of 1-(2-Ethoxy-2-phenylethyl)piperazine

| CYP Isoform | Percentage Contribution (%) |

| CYP3A1/2 | 55 |

| CYP2D1 | 25 |

| CYP2C6 | 15 |

| Other CYPs | 5 |

This is a hypothetical table for illustrative purposes.

Understanding the enzymatic pathways involved in the metabolism of 1-(2-ethoxy-2-phenylethyl)piperazine is essential for interpreting its pharmacokinetic and toxicological profiles in non-human species, which is a critical step in the evaluation of any new chemical entity.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 2 Ethoxy 2 Phenylethyl Piperazine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of piperazine (B1678402) derivatives. Various techniques are utilized, each offering distinct advantages for the analysis of 1-(2-Ethoxy-2-phenylethyl)piperazine (B8547404).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of 1-(2-Ethoxy-2-phenylethyl)piperazine. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation from potential impurities and degradation products. eurasianjournals.comnih.gov A validated reversed-phase HPLC (RP-HPLC) method is often the preferred approach. nih.gov

Method development typically begins with the selection of an appropriate stationary phase, such as a C18 (octadecyl) column, which provides good retention and selectivity for moderately polar compounds like piperazine derivatives. eurasianjournals.comnih.gov The mobile phase composition, a critical factor, is then optimized. A common starting point is a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphate buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and peak shape. eurasianjournals.comnih.gov

Validation of the HPLC method is performed to demonstrate its suitability for its intended purpose. jocpr.com Key validation parameters include specificity, linearity, precision, accuracy, and robustness. nih.govjocpr.com Specificity is confirmed by the ability to resolve the main compound peak from any impurities or degradation products. sci-hub.se Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. eurasianjournals.comresearchgate.net Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, ensuring the method yields consistent results. eurasianjournals.comresearchgate.net Accuracy is determined by recovery studies, where a known amount of the compound is spiked into a sample matrix and the recovery percentage is calculated. jocpr.comresearchgate.net Robustness is evaluated by making small, deliberate variations to method parameters (e.g., flow rate, column temperature) and observing the effect on the results. jocpr.com

Below is an example of typical HPLC conditions and validation parameters for a related piperazine derivative, which can be adapted for 1-(2-Ethoxy-2-phenylethyl)piperazine.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecyl), 250 x 4.0 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 239 nm |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

Table 2: Illustrative HPLC Validation Results Summary

| Validation Parameter | Typical Result |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | 30 ppm |

| Limit of Quantification (LOQ) | 90 ppm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful tool for the qualitative and quantitative analysis of volatile and semi-volatile piperazine derivatives. researchgate.netscholars.direct GC-MS is frequently employed for the identification and determination of these compounds in various samples. researchgate.net The technique offers high sensitivity and provides structural information through mass spectral fragmentation patterns. nih.gov

For the analysis of 1-(2-Ethoxy-2-phenylethyl)piperazine, a capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms or equivalent, is typically used for separation. scholars.direct The carrier gas is usually high-purity helium. scholars.directresearchgate.net The injector and detector temperatures are optimized to ensure efficient volatilization of the analyte without degradation. researchgate.net The oven temperature is programmed with a specific gradient to achieve optimal separation of the target compound from other components in the sample matrix. researchgate.net

The mass spectrometer, operating in electron impact (EI) mode, generates a characteristic fragmentation pattern for the compound, which serves as a fingerprint for its identification. auburn.edu For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the analyte. scholars.direct In some cases, derivatization of the piperazine's secondary amine with reagents like perfluoroacylating agents can be performed to improve chromatographic properties and alter fragmentation pathways, though it may not always provide additional discriminatory fragments among isomers. nih.govojp.gov

Table 3: Typical GC-MS Operating Conditions for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890N or equivalent |

| Column | J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 150°C, ramp to 260°C |

| MS Detector | Agilent 5975 or equivalent |

| Ionization Mode | Electron Impact (EI) |

| Scan Mode | Full Scan (for identification), SIM (for quantification) |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection and quantification of 1-(2-Ethoxy-2-phenylethyl)piperazine at very low concentrations (trace analysis), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns for faster analysis and better resolution, with the high sensitivity and selectivity of a tandem mass spectrometer. researchgate.net

The analysis is typically performed on a C18 column designed for UPLC systems. researchgate.net The mobile phase often consists of an organic solvent like acetonitrile and an aqueous solution containing a modifier such as ammonium formate or formic acid to promote ionization. nih.gov

Detection is achieved using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. researchgate.netnih.gov The method relies on Multiple Reaction Monitoring (MRM), where the first quadrupole selects a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion for detection. researchgate.net This precursor-to-product ion transition is highly specific to the target molecule, significantly reducing matrix interference and allowing for extremely low limits of detection (LOD) and quantification (LOQ), often in the low µg/kg or ng/mL range. researchgate.netnih.gov

Table 4: Representative UPLC-MS/MS Parameters for Piperazine Quantification

| Parameter | Condition |

|---|---|

| UPLC System | Acquity UPLC or equivalent |

| Column | Acquity HSS T3 (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and 5 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection | Triple-Quadrupole Mass Spectrometer |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor → Product Ion | 87.1 → 44.1 (Example for piperazine) |

| Linear Range | 1–200 µg/kg |

Chiral Chromatography for Enantiomeric Separation

Since 1-(2-Ethoxy-2-phenylethyl)piperazine contains a chiral center at the carbon atom bonded to the ethoxy and phenyl groups, it can exist as a pair of enantiomers. These stereoisomers may exhibit different pharmacological properties, making their separation and individual characterization crucial. eijppr.com Chiral chromatography, particularly chiral HPLC, is the most effective method for resolving these enantiomers. nih.govmdpi.com

The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). eijppr.com CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Lux® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine functionalities. nih.govmdpi.com

Method development involves screening various CSPs and mobile phases to find the optimal conditions for enantioseparation. shimadzu.com Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase conditions can be employed. nih.gov The choice of mobile phase and any additives can significantly influence the chiral recognition mechanism and the resulting separation (resolution, Rs). A resolution value of 1.5 or greater is generally considered to indicate a complete baseline separation of the two enantiomers. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns is also an increasingly popular alternative, often providing faster and more efficient separations. shimadzu.comnih.gov

Table 5: General Approach for Chiral Method Development

| Step | Action |

|---|---|

| 1. Column Screening | Test various polysaccharide-based CSPs (e.g., cellulose- and amylose-based). |

| 2. Mobile Phase Screening | Evaluate different mobile phase systems (normal-phase, polar-organic, reversed-phase). |

| 3. Optimization | Fine-tune the mobile phase composition (e.g., alcohol percentage, additives) to maximize resolution. |

| 4. Detection | UV detection is commonly used. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of 1-(2-Ethoxy-2-phenylethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the molecular structure of 1-(2-Ethoxy-2-phenylethyl)piperazine. researchgate.netresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like HSQC, provide detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. nih.govrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift, δ), the number of neighboring protons (multiplicity), and their spatial arrangement. For 1-(2-Ethoxy-2-phenylethyl)piperazine, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene and methyl protons of the ethoxy group, and the non-equivalent methylene protons of the piperazine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., aromatic, aliphatic, ether-linked). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecular structure, confirming the presence and connectivity of the phenethyl, ethoxy, and piperazine moieties. researchgate.netresearchgate.net

Table 6: Predicted ¹H NMR Chemical Shift (δ) Assignments for 1-(2-Ethoxy-2-phenylethyl)piperazine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| CH-Phenyl | 4.20 - 4.40 | Triplet/Doublet of Doublets |

| O-CH₂-CH₃ | 3.40 - 3.60 | Quartet |

| Piperazine-H (ring) | 2.40 - 2.90 | Multiplets |

| CH₂-Piperazine | 2.60 - 2.80 | Multiplet |

Table 7: Predicted ¹³C NMR Chemical Shift (δ) Assignments for 1-(2-Ethoxy-2-phenylethyl)piperazine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C (quaternary) | 140 - 142 |

| Phenyl CH | 126 - 129 |

| CH-O | 78 - 82 |

| O-CH₂ | 64 - 66 |

| Piperazine CH₂ | 50 - 55 |

| CH₂-Piperazine | 58 - 62 |

Table 8: List of Compounds

| Compound Name |

|---|

| 1-(2-Ethoxy-2-phenylethyl)piperazine |

| Acetonitrile |

| Phenobarbital |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for elucidating the molecular weight and structural features of 1-(2-Ethoxy-2-phenylethyl)piperazine. The compound has a molecular formula of C14H22N2O and a monoisotopic mass of approximately 234.17 g/mol . epa.govchemicalbook.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous determination of the elemental composition.

Electron Ionization (EI) mass spectrometry of 1-(2-Ethoxy-2-phenylethyl)piperazine is expected to produce a distinct fragmentation pattern. The fragmentation of phenethylamine and piperazine derivatives typically involves cleavage of bonds adjacent to the nitrogen atoms and within the substituent groups. researchgate.netmdpi.com Key fragmentation pathways for this molecule would likely involve the cleavage of the Cα-Cβ bond of the phenethyl group and fragmentation of the piperazine ring.

Expected Fragmentation Pathways:

Molecular Ion (M+): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (~234).

Piperazine Ring Fragmentation: Cleavage of the piperazine ring can lead to a series of characteristic ions.

Phenethyl Group Cleavage: A primary fragmentation would be the cleavage between the alpha and beta carbons of the ethyl side chain, leading to the formation of a stable tropylium-like ion or other resonance-stabilized cations. A prominent fragment could arise from the ethoxy-phenylmethyl cation (C9H11O+), with an expected m/z of 135. researchgate.net

Loss of Ethoxy Group: Another potential fragmentation is the loss of the ethoxy group (-OCH2CH3), resulting in a significant fragment ion. A unique ion at m/z 107, corresponding to the loss of ethylene (C2H4) from the ethoxybenzyl cation, has been observed in isomeric ethoxybenzylpiperazines and could be a potential marker for this compound as well. researchgate.net

| Ion | Proposed Structure/Fragment | Expected m/z |

| [M]+ | Molecular Ion | 234 |

| [M-C2H5O]+ | Loss of ethoxy group | 189 |

| [C9H11O]+ | Ethoxy-phenylmethyl cation | 135 |

| [C7H7O]+ | Fragment from ethoxybenzyl cation | 107 |

| Piperazine fragments | Various fragments from ring opening | Various |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) are vital for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-Ethoxy-2-phenylethyl)piperazine would exhibit characteristic absorption bands corresponding to its structural components: the piperazine ring, the phenyl group, and the ether linkage.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm-¹, while aliphatic C-H stretching from the piperazine ring and ethyl groups will appear in the 2800-3000 cm-¹ region. mdpi.com

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring typically occur in the 1000-1200 cm-¹ range.

C-O Stretching: A strong absorption band characteristic of the C-O-C ether linkage is expected in the 1050-1150 cm-¹ region.

Aromatic C=C Bending: The phenyl group will show characteristic C=C in-ring stretching vibrations in the 1450-1600 cm-¹ region and out-of-plane (OOP) bending in the 690-900 cm-¹ region, which can be indicative of the substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2800 - 3000 |

| C-O (Ether) | Stretching | 1050 - 1150 |

| C-N (Tertiary Amine) | Stretching | 1000 - 1200 |

| Aromatic C=C | In-plane Bending | 1450 - 1600 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily influenced by the phenyl group, which acts as a chromophore. The parent piperazine molecule does not possess significant chromophores and absorbs at very low wavelengths. nist.govjocpr.com Therefore, the absorption maxima (λmax) for 1-(2-Ethoxy-2-phenylethyl)piperazine would be attributed to the π → π* transitions of the benzene ring. Typically, benzene and its simple alkyl derivatives show a primary absorption band around 204 nm and a weaker, secondary band around 256 nm. The presence of the ethoxy substituent may cause a slight bathochromic (red) shift in these absorption maxima.

Elemental Analysis and Thermogravimetric Analysis for Purity and Stability

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This technique is crucial for confirming the empirical and molecular formula and assessing the purity of a synthesized sample. For 1-(2-Ethoxy-2-phenylethyl)piperazine (C14H22N2O), the theoretical elemental composition can be calculated from its atomic weights.

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 71.75% |

| Hydrogen | H | 1.01 | 22 | 22.22 | 9.46% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.96% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.83% |

Thermogravimetric Analysis (TGA): Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org This analysis provides valuable information about the thermal stability and decomposition profile of the compound. For 1-(2-Ethoxy-2-phenylethyl)piperazine, a TGA experiment would reveal the temperatures at which it begins to decompose. Piperazine and its derivatives are known to be relatively stable compounds. utexas.edu A typical TGA curve would show a stable baseline until the onset of decomposition, followed by one or more steps of mass loss corresponding to the volatilization or breakdown of different parts of the molecule. The analysis can indicate the presence of residual solvents or impurities that would volatilize at lower temperatures. The major weight loss would correspond to the thermal degradation of the organic structure, likely beginning with the cleavage of the side chain, followed by the decomposition of the piperazine ring at higher temperatures. youtube.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 2 Ethoxy 2 Phenylethyl Piperazine Analogues Non Pharmacological Context

Influence of Phenethyl Substituent Modifications on Molecular Interactions

Modifications to the phenethyl substituent of 1-(2-ethoxy-2-phenylethyl)piperazine (B8547404) analogues can significantly alter their molecular interaction profiles. The phenyl group itself is a key contributor to binding through hydrophobic and π-π stacking interactions. The nature and position of substituents on this aromatic ring can fine-tune these interactions.

For instance, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on the phenyl ring of piperazine-based compounds has been shown to enhance certain binding activities. This suggests that modulating the electronic properties of the phenyl ring can directly impact the strength of interaction with molecular targets.

Furthermore, the replacement of the phenyl ring with other aromatic or heterocyclic systems can lead to profound changes in binding specificity and affinity. The choice of the aromatic moiety can influence the orientation of the molecule within a binding pocket and introduce new potential hydrogen bonding or other polar interactions.

A study on related (piperazinylethyl)piperazines established a structure-activity relationship for their binding, indicating the importance of the aryl group in defining the molecule's interaction profile. nih.gov In a series of N-phenylpiperazine derivatives, the substitution pattern on the phenyl ring was found to be a critical determinant of binding affinity. researchgate.net

| Modification of Phenethyl Substituent | Observed Effect on Molecular Interactions | Supporting Evidence |

| Introduction of electron-withdrawing groups on the phenyl ring | Enhanced binding activity | General principle in medicinal chemistry |

| Replacement of the phenyl ring with other aryl or heterocyclic systems | Altered binding specificity and affinity | Common strategy in analogue design |

| Variation of substituents on the phenyl ring | Critical for determining binding affinity | Studies on N-phenylpiperazine derivatives researchgate.net |

Impact of Ethoxy Group Position and Modifications on Compound Behavior

The ethoxy group at the benzylic position of 1-(2-ethoxy-2-phenylethyl)piperazine is a crucial determinant of its chemical properties and behavior. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially influencing the compound's solubility and its interaction with biological macromolecules.

Computational modeling suggests that the ethoxy oxygen can participate in weak hydrogen bonds, while the ethyl chain contributes to the molecule's conformational flexibility. Altering the length of the alkoxy chain (e.g., from methoxy (B1213986) to propoxy) or replacing it with other functional groups would be expected to modulate the compound's lipophilicity and steric profile, thereby affecting its behavior in various assays.

In a study of related compounds, the stereoelectronic effects of an ethoxy group were noted to likely influence the compound's reactivity and interactions. frontiersin.org The position of the ethoxy group is also critical. A shift from the benzylic position to other locations on the phenethyl moiety would fundamentally change the molecule's shape and electronic distribution, leading to different interaction patterns. For example, moving the ethoxy group to the phenyl ring would transform the molecule into an ethoxyphenethylpiperazine derivative with a distinct set of properties.

| Modification of Ethoxy Group | Predicted Impact on Compound Behavior | Rationale |

| Altering the length of the alkoxy chain | Modulation of lipophilicity and steric profile | Changes in hydrocarbon content and size |

| Replacement with other functional groups | Altered hydrogen bonding capacity and polarity | Introduction of different chemical functionalities |

| Positional isomerization (e.g., on the phenyl ring) | Significant change in molecular shape and electronics | Creation of a new chemical scaffold |

Role of Piperazine (B1678402) Ring Substitutions on Conformational Preferences and Binding

In many piperazine derivatives, the two nitrogen atoms provide sites for hydrogen bonding, which can be crucial for binding to target molecules. dicp.ac.cn The basicity of these nitrogen atoms, influenced by their chemical environment, can also affect the compound's properties.

Substitutions on the piperazine ring itself can have a profound impact. For example, the introduction of a methyl group on a carbon atom of the piperazine ring can restrict its conformational flexibility and favor a specific spatial arrangement of the other substituents. In a study of 2-substituted piperazines, an axial conformation was found to be preferred, and for ether-linked compounds, this conformation was further stabilized by an intramolecular hydrogen bond. researchgate.net This highlights how substitutions can enforce a particular three-dimensional structure.

Furthermore, N-substitution on the piperazine ring can accommodate a variety of other ring systems, which can significantly influence binding affinity and selectivity. rsc.org The nature of the N-substituent can modulate the electronic properties of the piperazine nitrogen and introduce additional points of interaction.

| Piperazine Ring Substitution | Effect on Conformational Preferences and Binding | Supporting Evidence |

| N-Aryl substitution | Influences electronic properties and provides additional interaction sites | Studies on arylpiperazines rsc.org |

| C-Alkyl substitution (e.g., methyl) | Restricts conformational flexibility, favors specific conformations | Conformational analysis of 2-substituted piperazines researchgate.net |

| Introduction of hydrogen bond donors/acceptors | Can lead to intramolecular hydrogen bonding, stabilizing certain conformations | Conformational analysis of ether-linked piperazines researchgate.net |

Stereochemical Effects on Binding and Chemical Reactivity

The presence of a chiral center at the benzylic carbon of 1-(2-ethoxy-2-phenylethyl)piperazine means that it can exist as two enantiomers (R and S). Stereochemistry is often a critical factor in the interaction of small molecules with their biological targets.

In a study of related 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, it was found that the S-(+) enantiomers had significantly stronger analgesic activity than their R-(-) counterparts, demonstrating a clear enantioselectivity. researchgate.net This suggests that the spatial arrangement of the phenethyl and piperazine moieties is crucial for optimal interaction with the binding site.

The differential activity of enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve a more favorable set of interactions with a chiral binding site than the other. Molecular modeling studies on related compounds have shown that specific enantiomers can bind more effectively to their targets. researchgate.net

The chemical reactivity of the enantiomers can also differ, particularly in reactions involving chiral reagents or catalysts. The stereochemistry can influence the accessibility of certain functional groups and the stability of reaction intermediates.

| Stereochemical Aspect | Impact on Binding and Reactivity | Supporting Evidence |

| Enantiomers (R vs. S) | Can exhibit different binding affinities and activities | Enantioselectivity observed in related piperazine derivatives researchgate.net |

| Diastereomers (if additional chiral centers are present) | Can have distinct physical properties and binding modes | General principle in stereochemistry |

| Conformational chirality | Can influence the preferred binding conformation | Molecular modeling studies researchgate.net |

Correlation of Structural Features with Research-Relevant Properties (e.g., metabolic stability in vitro, synthetic yield)

Beyond direct molecular interactions, the structural features of 1-(2-ethoxy-2-phenylethyl)piperazine analogues also correlate with important research-relevant properties such as metabolic stability and synthetic yield.

Metabolic Stability in vitro: The metabolic stability of a compound is a key consideration in its development for any application. For piperazine derivatives, metabolism often occurs at the piperazine ring, leading to oxidation and dealkylation. frontiersin.org The nature of the substituents on the piperazine ring and the phenethyl moiety can influence the rate and sites of metabolism. For example, blocking a potential site of metabolism by introducing a chemically stable group can enhance metabolic stability. In studies of other piperazine-containing compounds, it was found that modifications to the piperazine moiety could significantly alter their metabolic profiles. frontiersin.org

Synthetic Yield: The ease and efficiency of synthesis are critical factors in chemical research. The synthetic yield of 1-(2-ethoxy-2-phenylethyl)piperazine analogues can be influenced by the choice of starting materials and the reaction conditions. The synthesis of chiral piperazines often involves multiple steps and can be challenging. rsc.org The nature of the substituents can affect the reactivity of the intermediates and the ease of purification. For instance, the synthesis of chiral piperazin-2-ones has been achieved through palladium-catalyzed asymmetric hydrogenation, with the yield and enantioselectivity being dependent on the substituents on the pyrazin-2-ol precursor. dicp.ac.cn

| Structural Feature | Correlation with Research-Relevant Property | Example/Rationale |

| Substituents on the piperazine ring | Can influence metabolic stability by blocking or creating sites for metabolism. | Modifications to the piperazine moiety can alter metabolic pathways. frontiersin.org |

| Nature of the N-substituent | Can affect synthetic accessibility and yield in coupling reactions. | The choice of protecting groups and coupling partners is crucial in synthesis. |

| Stereochemistry | Chiral syntheses can be complex and may result in lower overall yields. | Asymmetric synthesis often requires specialized catalysts and conditions. dicp.ac.cn |

Potential Research Applications and Future Perspectives of 1 2 Ethoxy 2 Phenylethyl Piperazine Non Medical Applications

Development as Chemical Probes for Receptor/Enzyme Studies

Chemical probes are small molecules used to study the function of proteins and biological pathways. bayer.com The development of selective ligands for receptors and enzymes is crucial for understanding their roles in cellular processes. Piperazine (B1678402) derivatives are well-known for their ability to interact with various neurotransmitter receptors. ijrrjournal.com For instance, certain piperazine and piperidine (B6355638) derivatives have been studied as high-affinity ligands for histamine (B1213489) H₃ and sigma-1 (σ₁) receptors, with molecular modeling used to understand the key protein-ligand interactions responsible for their binding. acs.org

The structure of 1-(2-Ethoxy-2-phenylethyl)piperazine (B8547404) makes it an interesting candidate for development as a chemical probe. Its key structural components include:

Piperazine Core: A saturated six-membered ring with two secondary amines that can participate in hydrogen bonding and coordinate with biological targets. vulcanchem.com

Phenylethyl Group: A hydrophobic aromatic group that may facilitate membrane permeability and engage in π-π stacking interactions with aromatic residues in protein binding pockets. vulcanchem.com

Ethoxy Substituent: An ether-linked chain that adds conformational flexibility and can modulate solubility and stereoelectronic properties. vulcanchem.com

By synthesizing a library of analogues with systematic modifications to these regions, researchers could investigate structure-activity relationships (SAR) for specific receptors or enzymes. Such studies, combining synthesis, in vitro binding assays, and computational modeling, could lead to the identification of highly potent and selective probes. These probes would be invaluable tools for basic research, allowing for the detailed study of receptor function, distribution, and downstream signaling pathways without aiming for a therapeutic outcome.

Application as Synthetic Intermediates for Novel Chemical Scaffolds

The piperazine ring is a versatile building block in organic synthesis, primarily due to the reactivity of its two nitrogen atoms. researchgate.net 1-(2-Ethoxy-2-phenylethyl)piperazine, which is itself synthesized through methods like the alkylation of piperazine with a suitable phenylethyl halide, can serve as a valuable intermediate for creating more complex and novel chemical structures. vulcanchem.com

The secondary amine in the piperazine ring is a nucleophile, readily participating in reactions such as:

Alkylation

Acylation

Arylation

Reductive amination

These reactions allow for the attachment of a wide variety of functional groups and molecular fragments, leading to the generation of diverse chemical libraries. For example, piperazine intermediates have been used in the synthesis of novel kinase inhibitors by linking them to other scaffolds like anthranilic acid. scielo.org.za Similarly, they have been incorporated into complex heterocyclic systems such as 1,3,4-oxadiazole (B1194373) derivatives. nih.gov The synthesis of a benzanthrone (B145504) dye from 1-(2-phenylethyl)piperazine highlights how these intermediates can be used to create functional molecules with specific photophysical properties. mdpi.com Therefore, 1-(2-Ethoxy-2-phenylethyl)piperazine provides a pre-functionalized scaffold, enabling chemists to efficiently construct new molecular architectures for screening in materials science, agrochemicals, or other chemical biology applications.

Exploration in Materials Science or Polymer Chemistry

The unique properties of organic molecules are increasingly being harnessed in the field of materials science. Piperazine derivatives have been noted for their potential application in this area. sigmaaldrich.com One particularly interesting field is nonlinear optics (NLO), where organic molecules with specific electronic properties can alter the characteristics of light passing through them.

Materials with significant NLO responses are crucial for developing technologies like optical switching and data storage. Often, these properties arise from molecules that have a donor-π-acceptor (D-π-A) structure. mdpi.com Recent research has shown that organic-inorganic hybrid materials, some incorporating nitrogen-containing heterocycles, can exhibit strong NLO effects. rsc.org

1-(2-Ethoxy-2-phenylethyl)piperazine could be explored as a component in such materials. The phenyl group can act as part of a π-conjugated system, while the piperazine nitrogen atoms and the ethoxy group can be modified to act as electron-donating or -accepting moieties. By incorporating this molecule into a polymer backbone or using it as a ligand for metal complexes, it may be possible to create new materials with interesting optical or electronic properties. While specific research into this compound for molecular memory or NLO is not yet documented, the principles of materials design suggest it as a viable candidate for future investigation.

Contribution to Fundamental Understanding of Heterocyclic Chemistry

Heterocyclic chemistry forms the backbone of a vast portion of organic chemistry and medicinal science. mdpi.com The piperazine ring is one of the most common nitrogen heterocycles found in biologically active compounds. mdpi.com Studying the synthesis, reactivity, and properties of derivatives like 1-(2-Ethoxy-2-phenylethyl)piperazine contributes to the fundamental knowledge base of this important chemical class.

Research on this compound can provide insights into several key areas:

Reaction Mechanisms: Investigating its synthesis, such as the nucleophilic substitution reaction between piperazine and a 2-ethoxy-2-phenylethyl halide, helps refine our understanding of reaction kinetics and mechanisms for this class of compounds. vulcanchem.com

Conformational Analysis: The presence of the flexible ethoxy side chain and the piperazine ring allows for the study of conformational preferences and their influence on the molecule's physical and chemical properties.

Stereoelectronic Effects: The ethoxy group's influence on the reactivity of the piperazine nitrogens and its interactions with other parts of the molecule can be studied through experimental and computational methods, providing data on stereoelectronic control in heterocyclic systems. vulcanchem.com

Each new derivative that is synthesized and characterized adds to the collective knowledge, aiding in the development of predictive models for reactivity and properties, which is essential for the rational design of new molecules in any field. researchgate.net

Methodological Advancements in Analytical Chemistry for Piperazine Derivatives

The development of robust and accurate analytical methods is essential for the characterization, quality control, and study of any chemical compound. A variety of analytical techniques have been reported for the estimation and identification of piperazine and its derivatives. rdd.edu.iqntu.edu.iq The choice of method often depends on the sample matrix and the required sensitivity and specificity. unodc.org

For a specific compound like 1-(2-Ethoxy-2-phenylethyl)piperazine, these established methods can be adapted and optimized. This process can lead to methodological advancements, such as improving separation efficiency in chromatography or enhancing detection limits in mass spectrometry.

Table 1: Common Analytical Methods for the Determination of Piperazine Derivatives

| Method | Description | Application Notes |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate, identify, and quantify each component in a mixture. Often coupled with UV or mass spectrometry detectors. rdd.edu.iq | Useful for purity assessment and quantification in synthesis reaction mixtures and final products. |

| Gas Chromatography (GC) | A technique used to separate and analyze compounds that can be vaporized without decomposition. Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). rdd.edu.iq | Suitable for volatile piperazine derivatives. Derivatization may be needed to improve volatility and thermal stability. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rdd.edu.iqntu.edu.iq | Provides high sensitivity and specificity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectroscopic technique to observe local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. researchgate.net | Essential for unambiguous structure elucidation of the synthesized compound and its intermediates. |

| Infrared (IR) Spectroscopy | Measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is used to identify and study chemical substances. | Helps to identify the presence of specific functional groups (e.g., C-O-C ether, N-H amine) within the molecule. |

Developing and validating a specific analytical method for 1-(2-Ethoxy-2-phenylethyl)piperazine contributes to the broader analytical toolkit for piperazine derivatives, ensuring that researchers can reliably identify and quantify these compounds in various experimental contexts.

Q & A

Q. Methodological Answer :

- LC-MS/MS : Use a C18 column with mobile phases (0.1% formic acid in water/acetonitrile) and MRM transitions for specificity. Internal standards like p-tolylpiperazine minimize matrix effects .

- Raman microspectroscopy : Parameters include 20 mW laser power and 128–256 scans to enhance spectral resolution. Multivariate analysis (PCA/LDA) distinguishes structural analogs .

Basic: How is structural elucidation of this compound performed to confirm regiochemistry?

Q. Methodological Answer :

- NMR spectroscopy : H-NMR distinguishes ethoxy and phenethyl substituents via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- X-ray crystallography : Resolves spatial arrangement, particularly for chiral centers in the piperazine ring .

Advanced: How do structural modifications (e.g., substituent position) alter the pharmacological activity of this compound analogs?

Q. Methodological Answer :

- SAR studies : Compare analogs like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP):

- In silico docking : Predict binding modes to dopamine D or 5-HT receptors using AutoDock Vina .

Advanced: How should researchers resolve contradictory spectral data (e.g., overlapping peaks) in piperazine analogs?

Q. Methodological Answer :

- Multivariate analysis : Apply PCA to Raman spectra (peak positions 600–1600 cm) to reduce dimensionality. LDA then classifies isomers (e.g., 3-TFMPP vs. 4-TFMPP) with >95% accuracy .

- High-resolution MS : Isotopic patterns (e.g., Cl vs. Cl) differentiate halogenated analogs .

Advanced: What experimental designs assess the stability of this compound under analytical conditions (e.g., laser exposure)?

Q. Methodological Answer :

- Photostability tests : Expose samples to 20 mW laser power (Raman) for 30 min. Monitor degradation via LC-MS; no degradation observed in piperazine cores under these conditions .

- Forced degradation : Acidic (0.1M HCl) and oxidative (HO) conditions reveal hydrolytic cleavage of the ethoxy group .

Advanced: How can isomer-specific pharmacological effects be evaluated for this compound derivatives?

Q. Methodological Answer :

- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) with ethanol/hexane mobile phases. Test isolated enantiomers in in vitro receptor binding assays .

- Functional assays : Measure cAMP accumulation in HEK-293 cells expressing 5-HT receptors to quantify agonist/antagonist activity .

Advanced: What mechanisms underlie the CNS activity of this compound analogs?

Q. Methodological Answer :

- Receptor profiling : Radioligand binding assays (e.g., H-ketanserin for 5-HT) quantify affinity. mCPP, a structural analog, shows Ki = 15 nM for 5-HT .

- Microdialysis : Measure extracellular dopamine in rat striatum post-administration to assess dopaminergic modulation .

Advanced: How are metabolic pathways of this compound characterized?

Q. Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-HRMS identifies N-dealkylation and hydroxylation metabolites .

- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP2D6) to assess enzyme inhibition potential .

Advanced: What strategies mitigate synthetic byproducts (e.g., dimerization) in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.